(E)-4-(azepan-1-yl)but-2-enoic acid
Overview
Description
(E)-4-(azepan-1-yl)but-2-enoic acid is a versatile chemical compound widely used in scientific research. Its unique properties make it a valuable tool for studying various biochemical processes and developing new therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(azepan-1-yl)but-2-enoic acid typically involves the reaction of azepane with but-2-enoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(azepan-1-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
(E)-4-(azepan-1-yl)but-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biochemical pathways and cellular processes.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(azepan-1-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-4-(azepan-1-yl)but-2-enoic acid include:
- 4-(Piperidin-1-yl)but-2-enoic acid hydrochloride
- 4-(Morpholin-1-yl)but-2-enoic acid hydrochloride
- 4-(Pyrrolidin-1-yl)but-2-enoic acid hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and reactivity. The presence of the azepane ring imparts distinct chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-4-(azepan-1-yl)but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h5-6H,1-4,7-9H2,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUNQBBQLFCRGF-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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